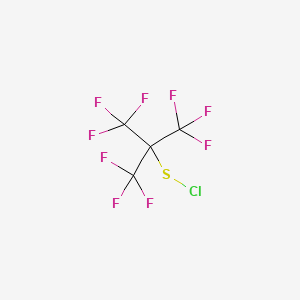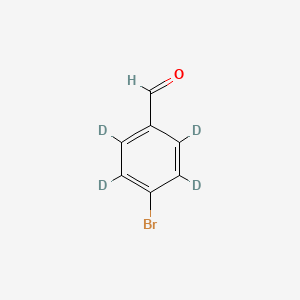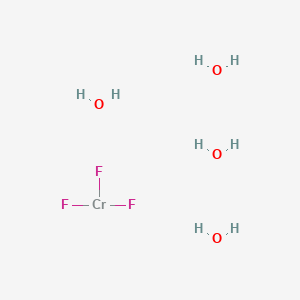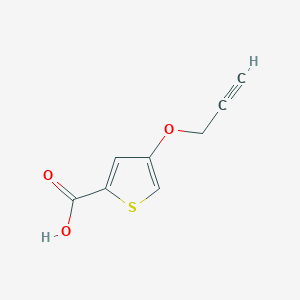
4-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid is an organic compound that features a thiophene ring substituted with a prop-2-yn-1-yloxy group and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Prop-2-yn-1-yloxy Group: This can be achieved by reacting propargyl alcohol with an appropriate halide or sulfonate ester in the presence of a base such as potassium carbonate.
Introduction of the Thiophene Ring: The prop-2-yn-1-yloxy group can be introduced to a thiophene ring through a nucleophilic substitution reaction. This can be done by reacting a thiophene derivative with the prop-2-yn-1-yloxy compound in the presence of a suitable catalyst.
Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through a carboxylation reaction using carbon dioxide and a suitable base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts.
化学反应分析
Types of Reactions
4-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the thiophene ring.
Substitution: The prop-2-yn-1-yloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halides, sulfonates, and organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
科学研究应用
4-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid has several scientific research applications:
Organic Synthesis: It can be used as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Medicinal Chemistry:
作用机制
The mechanism of action of 4-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The prop-2-yn-1-yloxy group can act as a reactive site for covalent modification of biological targets, while the thiophene ring can interact with various enzymes and receptors. The carboxylic acid group can also participate in hydrogen bonding and other interactions with biological molecules.
相似化合物的比较
Similar Compounds
4-(Prop-2-yn-1-yloxy)benzoylbenzoic acid: This compound features a benzoyl group instead of a thiophene ring.
4-(Prop-2-yn-1-yloxy)benzaldehyde: This compound has an aldehyde group instead of a carboxylic acid group.
Uniqueness
4-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This makes it particularly useful in applications where these properties are advantageous, such as in the development of organic semiconductors and pharmaceuticals.
属性
分子式 |
C8H6O3S |
|---|---|
分子量 |
182.20 g/mol |
IUPAC 名称 |
4-prop-2-ynoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H6O3S/c1-2-3-11-6-4-7(8(9)10)12-5-6/h1,4-5H,3H2,(H,9,10) |
InChI 键 |
RPIYCUXQSLWKNX-UHFFFAOYSA-N |
规范 SMILES |
C#CCOC1=CSC(=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(Benzyloxy)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12061974.png)



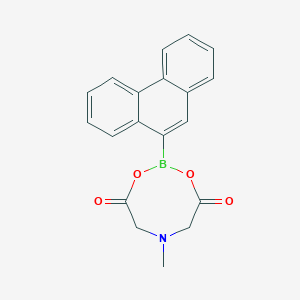
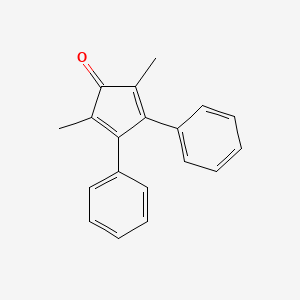


![[(3R,4aS,5S,6S,6aS,10aS)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-5-yl] acetate](/img/structure/B12062038.png)
